1-Chloroisoquinoline-7-boronic acid

CAS No.: 370864-49-6

Cat. No.: VC2862826

Molecular Formula: C9H7BClNO2

Molecular Weight: 207.42 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 370864-49-6 |

|---|---|

| Molecular Formula | C9H7BClNO2 |

| Molecular Weight | 207.42 g/mol |

| IUPAC Name | (1-chloroisoquinolin-7-yl)boronic acid |

| Standard InChI | InChI=1S/C9H7BClNO2/c11-9-8-5-7(10(13)14)2-1-6(8)3-4-12-9/h1-5,13-14H |

| Standard InChI Key | AQNFGOQIKKLSSM-UHFFFAOYSA-N |

| SMILES | B(C1=CC2=C(C=C1)C=CN=C2Cl)(O)O |

| Canonical SMILES | B(C1=CC2=C(C=C1)C=CN=C2Cl)(O)O |

Introduction

Chemical Structure and Properties

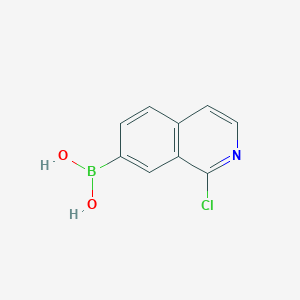

1-Chloroisoquinoline-7-boronic acid consists of an isoquinoline core with a chlorine atom at position 1 and a boronic acid group at position 7. This unique structural arrangement contributes to its utility in various chemical transformations.

Molecular Identification

The compound is precisely identified through various chemical registry systems and possesses specific molecular characteristics that define its behavior in chemical reactions and biological systems.

Table 1: Basic Chemical Identification

| Parameter | Value |

|---|---|

| Common Name | 1-Chloroisoquinoline-7-boronic acid |

| IUPAC Name | (1-chloroisoquinolin-7-yl)boronic acid |

| CAS Number | 370864-49-6 |

| Molecular Formula | C9H7BClNO2 |

| Molecular Weight | 207.42 g/mol |

| Exact Mass | 207.026 |

The compound's structure incorporates both an aromatic heterocycle (isoquinoline) and a boronic acid functional group, providing reactive sites for various transformations .

Physical and Chemical Properties

1-Chloroisoquinoline-7-boronic acid possesses specific physicochemical properties that influence its behavior in solution and its interactions with other molecules.

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Physical State | Not specified in available data |

| Solubility | Limited information available |

| PSA (Polar Surface Area) | 53.35 |

| LogP | 0.568 |

| Standard InChI | InChI=1S/C9H7BClNO2/c11-9-8-5-7(10(13)14)2-1-6(8)3-4-12-9/h1-5,13-14H |

| SMILES Notation | B(C1=CC2=C(C=C1)C=CN=C2Cl)(O)O |

The compound's moderate LogP value of 0.568 suggests a balance between hydrophilic and lipophilic properties, while its PSA of 53.35 indicates the potential for certain permeability characteristics across biological membranes .

Applications in Research

1-Chloroisoquinoline-7-boronic acid serves as a valuable tool in various research fields, particularly in synthetic organic chemistry and biochemical investigations.

Organic Synthesis Applications

The compound plays a crucial role in synthetic chemistry as both a substrate and an intermediate in the preparation of more complex molecular structures.

One of the primary applications of 1-Chloroisoquinoline-7-boronic acid is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between boronic acids and halides, typically catalyzed by palladium complexes. The strategic placement of the boronic acid group at position 7 of the isoquinoline ring enables selective functionalization and the creation of diverse chemical libraries.

The compound serves as a valuable reagent for synthesizing complex molecules with applications ranging from pharmaceutical research to materials science. Its role in facilitating cross-coupling reactions makes it particularly useful in the construction of structurally diverse compounds that would otherwise be challenging to synthesize through conventional methods.

Biochemical Research

In the field of proteomics, boronic acids like 1-Chloroisoquinoline-7-boronic acid are utilized for their unique ability to form reversible covalent bonds with certain biomolecules, particularly those containing diol functionalities.

Researchers employ this compound for studying protein interactions, as the boronic acid moiety can serve as a recognition element for specific biomolecular targets. This property makes it valuable in the development of chemical probes and potential therapeutic agents.

Synthesis and Related Compounds

Related Compounds

7-Bromo-1-chloroisoquinoline represents a structurally related compound that shares the 1-chloroisoquinoline core but features a bromo substituent at position 7 instead of a boronic acid group. This compound could potentially serve as a precursor for the synthesis of 1-Chloroisoquinoline-7-boronic acid through metal-catalyzed borylation reactions .

Table 3: Comparison of 1-Chloroisoquinoline-7-boronic acid and Related Compound

| Property | 1-Chloroisoquinoline-7-boronic acid | 7-Bromo-1-chloroisoquinoline |

|---|---|---|

| Molecular Formula | C9H7BClNO2 | C9H5BrClN |

| Molecular Weight | 207.42 g/mol | 242.50 g/mol |

| CAS Number | 370864-49-6 | 215453-51-3 |

| Melting Point | Not specified in available data | 126-128°C |

| Boiling Point | Not specified in available data | 349.5±22.0°C at 760 mmHg |

| Density | Not specified in available data | 1.7±0.1 g/cm³ |

This comparison highlights the structural similarities and differences between these related compounds, which may inform synthetic strategies and applications .

| Supplier | Product Specifications | Packaging | Notes |

|---|---|---|---|

| CP Lab Safety | Min 98% purity | 1 gram | Part Number: ALA-C184077-1g |

| Santa Cruz Biotechnology | Not specified in data | Not specified | Reported price: $693 per gram |

| VWR | Not specified in data | Not specified | Not specified |

| Vulcan Chemical | Research grade | Not specified | For research use only |

These suppliers typically provide the compound with high purity standards suitable for research applications. Lead times may vary, with some suppliers indicating approximately 5 days for delivery .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume